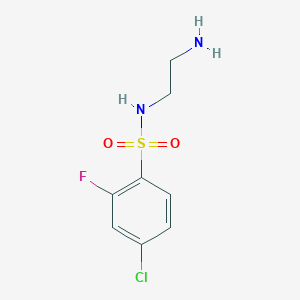
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylenediamine attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aminoethyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can form Schiff bases through condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced derivatives of the aminoethyl group.
Condensation: Schiff bases and related compounds.
科学的研究の応用
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of antimicrobial agents and other pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the aminoethyl group can interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)-acrylamide
Uniqueness
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide stands out due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and aminoethyl groups provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
特性
分子式 |
C8H10ClFN2O2S |
|---|---|
分子量 |
252.69 g/mol |
IUPAC名 |
N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H10ClFN2O2S/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChIキー |
HTDLTEDBKLQTEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



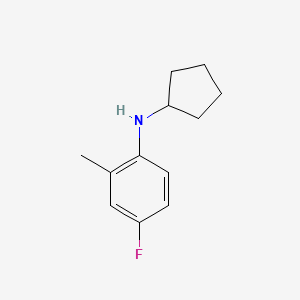
![[2-(2-Aminoethanesulfonyl)ethyl]benzene](/img/structure/B13249669.png)
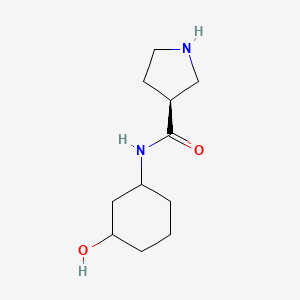

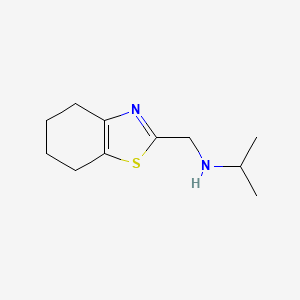

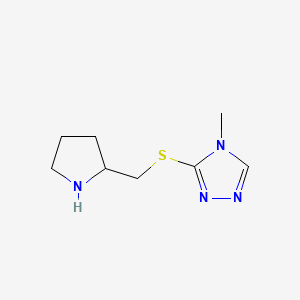

![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
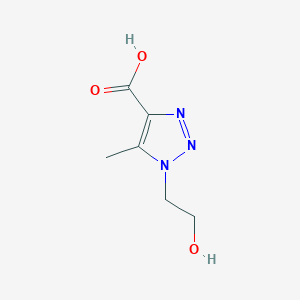
![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)
